molecular formula C15H14N2O3S B11086179 8-(Morpholin-4-ylsulfonyl)naphthalene-1-carbonitrile

8-(Morpholin-4-ylsulfonyl)naphthalene-1-carbonitrile

Cat. No.: B11086179
M. Wt: 302.4 g/mol
InChI Key: MSYBGHBSMVXWDB-UHFFFAOYSA-N
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Description

8-(MORPHOLINOSULFONYL)-1-NAPHTHONITRILE is an organic compound with a complex structure that includes a morpholine ring, a sulfonyl group, and a naphthonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(MORPHOLINOSULFONYL)-1-NAPHTHONITRILE typically involves the reaction of 1-naphthonitrile with morpholine and a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(MORPHOLINOSULFONYL)-1-NAPHTHONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

8-(MORPHOLINOSULFONYL)-1-NAPHTHONITRILE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(MORPHOLINOSULFONYL)-1-NAPHTHONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or altering receptor function. The nitrile group can also participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing naphthonitriles and morpholine derivatives. Examples include:

  • 4-(MORPHOLINOSULFONYL)ANILINE
  • 2-(MORPHOLINOSULFONYL)BENZONITRILE

Uniqueness

8-(MORPHOLINOSULFONYL)-1-NAPHTHONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

8-morpholin-4-ylsulfonylnaphthalene-1-carbonitrile

InChI

InChI=1S/C15H14N2O3S/c16-11-13-5-1-3-12-4-2-6-14(15(12)13)21(18,19)17-7-9-20-10-8-17/h1-6H,7-10H2

InChI Key

MSYBGHBSMVXWDB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)C#N

solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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